molecular formula C13H15N3O B1484569 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol CAS No. 2098079-80-0

4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol

Cat. No. B1484569
CAS RN: 2098079-80-0
M. Wt: 229.28 g/mol
InChI Key: WTAWSNNNGLVJOM-UHFFFAOYSA-N
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Description

4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol is a chemical compound . It is related to Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine], also known as PTAA, which is a popular poly (triaryl amine) semiconductor .


Synthesis Analysis

The synthesis of pyridazinones, a category of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality, has been extensively researched . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles . There are reports of synthesis of 4,6-diaryl-3-pyridazinones and their evaluation as anti-inflammatory, analgesic, and antipyretic .


Chemical Reactions Analysis

Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] is an amorphous p-type polymer semiconductor . It may be used to fabricate field-effect transistors (FETs). PTAA is also useful as a hole transport material in organic light emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] is soluble in chlorobenzene and chloroform . It has a μh around 10 -2 to 10 −3 cm 2 V −1 s −1 .

Scientific Research Applications

Herbicidal Activity

One of the significant applications of pyridazinone derivatives, closely related to 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol, is their use as herbicides. Research has shown that certain substituted pyridazinone compounds inhibit photosynthesis and the Hill reaction in plants, which accounts for their phytotoxicity. These compounds act by interfering with chloroplast development and are resistant to metabolic detoxication in plants. This dual action makes them potent herbicides, with some being significantly more effective than widely used compounds like atrazine (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Radio-labelled Compounds for Receptor Binding Studies

Another application is the synthesis of radio-labelled derivatives for receptor binding studies. For instance, a novel non-peptidic radiolabelled high-affinity antagonist of the corticotropin-releasing hormone type 1 receptor was prepared, demonstrating the utility of these compounds in cell-based binding assays to study receptor-ligand interactions. This highlights the role of such derivatives in developing tools for biomedical research, particularly in neurology and endocrinology (Hiebel, Partilla, Rothman, Jacobson, & Rice, 2006).

Development of Cardio-active Agents

Derivatives of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol have been investigated for their potential as cardio-active agents. These compounds form a critical structural part of several cardio-active pyridazinone derivatives either in clinical use or undergoing clinical trials. They exhibit positive inotropic activity, which enhances heart muscle contraction, and some also show vasodilating activity, beneficial for treating heart failure and other cardiovascular conditions (Imran & Abida, 2016).

Antimicrobial Activity

Furthermore, certain pyridazinone derivatives exhibit antimicrobial activity. For example, compounds synthesized from pyridazino fused ring systems have been shown to possess significant antimicrobial properties against a range of microorganisms. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (El-Mariah, Hosny, & Deeb, 2006).

Future Directions

Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] has been explored in efficient hysteresis-free photovoltaics and self-assembled monolayers materials . This suggests potential future directions for the use of 4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol in similar applications.

properties

IUPAC Name

5-amino-3-(2,4,6-trimethylphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-7-4-8(2)12(9(3)5-7)11-6-10(14)13(17)16-15-11/h4-6H,1-3H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAWSNNNGLVJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NNC(=O)C(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(2,4,6-trimethylphenyl)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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